UMM-766

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15FN4O4 |

|---|---|

Molecular Weight |

298.27 g/mol |

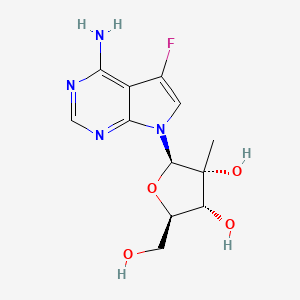

IUPAC Name |

(2R,3R,4R,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C12H15FN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,11-,12-/m1/s1 |

InChI Key |

YOAGQSGRMBEQCY-YUTYNTIBSA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O |

Canonical SMILES |

CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UMM-766

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766, also known as 7-fluoro-7-deaza-2'-C-methyladenosine, is an orally bioavailable nucleoside analog demonstrating potent, broad-spectrum antiviral activity against a range of orthopoxviruses.[1][2][3] Identified through a high-throughput screening of a proprietary collection of small molecules from Merck, this compound has emerged as a promising candidate for the development of medical countermeasures against orthopoxvirus infections, which continue to pose a public health concern as evidenced by the global Mpox outbreak.[2][4][5] Preclinical studies have shown its efficacy in in vitro and in vivo models, warranting further investigation into its precise mechanism of action and therapeutic potential.[2][5][6]

Core Mechanism of Action

This compound functions as a nucleoside inhibitor, targeting viral replication.[2] While its precise interactions are still under full elucidation, it is suggested to act as a DNA-dependent RNA polymerase (DdRp) inhibitor.[7] This mechanism is consistent with its structural design as a nucleoside analog. It is hypothesized that this compound is incorporated into the nascent viral RNA chain during transcription, leading to premature chain termination and the cessation of viral replication. This is supported by previous findings that this compound can inhibit Hepatitis C Virus (HCV) RNA replication through chain termination mediated by the NS5B protein, an RNA-dependent RNA polymerase.[7]

The proposed mechanism of action for this compound against orthopoxviruses involves several key steps:

-

Cellular Uptake: As an orally available compound, this compound is absorbed and distributed to target cells.

-

Metabolic Activation: Inside the host cell, this compound is likely phosphorylated by host cell kinases to its active triphosphate form.

-

Inhibition of Viral Polymerase: The triphosphate form of this compound competes with natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the viral DNA-dependent RNA polymerase.

-

Chain Termination: Upon incorporation, the modified nucleoside analog prevents the addition of subsequent nucleotides, effectively terminating the elongation of the viral RNA chain.

-

Inhibition of Viral Proliferation: The disruption of viral transcription prevents the synthesis of essential viral proteins, thereby inhibiting viral replication and proliferation.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC50 (µM) | Selective Index (SI) |

| Vaccinia Virus (VACV) | RAW264.7 | <1 | Desirable Range |

| Vaccinia Virus (VACV) | MRC-5 | <1 | Desirable Range |

| Rabbitpox Virus (RPXV) | RAW264.7 | <1 | Desirable Range |

| Cowpox Virus (CPXV) | RAW264.7 | <1 | Desirable Range |

Data extracted from Mudhasani et al., 2024.[8]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Orthopox Disease

| Animal Model | Virus Strain | This compound Dose (mg/kg) | Outcome |

| BALB/c mice | VACV | 1, 3, 10 | Dose-dependent increase in survival.[2] |

| BALB/c mice | VACV | 10 | Significant reduction in lesions in the lung and nasal cavity; markedly lower viral levels.[2][5] |

| BALB/c mice | VACV | 10 | Protection against severe disease in a semi-lethal murine model.[2] |

The in vivo studies involved a 7-day dosing regimen of orally administered this compound following intranasal challenge with Vaccinia Virus (VACV).[2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

High-Throughput Screening (HTS) for Orthopoxvirus Inhibitors

A high-content, image-based phenotypic assay was employed to screen a panel of Merck's proprietary small molecules.[2]

-

Cell Culture: Vero 76 cells were used for viral propagation.

-

Viral Infection: Cells were infected with the Western Reserve strain of Vaccinia Virus (VACV) at a specific multiplicity of infection (MOI).

-

Compound Addition: The small molecule library, including this compound, was added to the infected cells.

-

Imaging and Analysis: High-content imaging was used to assess the phenotypic effects of the compounds on viral replication and host cell viability. The selective index (SI), a ratio of cytotoxicity to antiviral activity, was calculated to identify potent and non-toxic compounds.

In Vivo Murine Model of Orthopox Disease

To evaluate the in vivo efficacy of this compound, a murine model of severe orthopoxvirus infection was utilized.[2]

-

Animal Model: BALB/c mice were used for the study.

-

Viral Challenge: Mice were anesthetized and challenged via intranasal instillation with a target dose of 5.5 × 10^5 Plaque Forming Units (PFU) of VACV on Day 0.[2]

-

Drug Administration: this compound was administered orally by gavage at doses of 1, 3, or 10 mg/kg, starting on Day 1 and continuing for 7 days. A vehicle control group was also included.[2]

-

Monitoring and Endpoints: Animals were monitored daily for weight changes and signs of disease for 21 days post-infection. Survival was a primary endpoint.[2]

-

Pathology and Viral Load: On Day 6, a subset of animals was euthanized for histopathological analysis of tissues, including the lung and nasal cavity. Viral loads in these tissues were also quantified.[9]

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound in inhibiting orthopoxvirus replication.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for the in vivo evaluation of this compound in a murine orthopoxvirus model.

References

- 1. This compound | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

UMM-766: A Novel Nucleoside Inhibitor for Orthopoxvirus Therapeutics

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The recent global outbreak of Mpox (formerly monkeypox) has underscored the persistent threat posed by orthopoxviruses and highlighted the need for a robust pipeline of effective medical countermeasures. While existing treatments for smallpox have been repurposed, concerns regarding their efficacy and the potential for antiviral resistance necessitate the development of novel therapeutics. UMM-766, a 7-fluoro-7-deaza-2′-C-methyladenosine nucleoside analog, has emerged as a promising orally available candidate with potent, broad-spectrum activity against multiple members of the orthopoxvirus family. This technical guide provides a comprehensive overview of this compound, detailing its antiviral activity, proposed mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Quantitative Antiviral Activity

This compound has demonstrated significant efficacy in both in vitro and in vivo models of orthopoxvirus infection. The following tables summarize the key quantitative data from these studies.

In Vitro Antiviral Potency

This compound was identified from a high-throughput screen of a proprietary small molecule library for its ability to inhibit vaccinia virus (VACV) replication in cell culture.[1][2]

| Compound | Virus | EC50 | Assay Type | Reference |

| This compound | Vaccinia virus (VACV) | < 1 µM | High-Content Imaging | [3] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy in a Murine Model of Orthopoxvirus Disease

The protective efficacy of orally administered this compound was evaluated in a lethal BALB/c mouse model of vaccinia virus infection.[1][2]

| Treatment Group | Dosage | Route of Administration | Median Survival (days) | Percent Survival | Reference |

| Vehicle Control | N/A | Oral | 8 | 0% | [2] |

| This compound | 1 mg/kg | Oral | 8 | 10% | [2] |

| This compound | 3 mg/kg | Oral | 8 | 30% | [2] |

| This compound | 10 mg/kg | Oral | Not Reached | 90% | [2] |

Animals were challenged intranasally with 5.5 × 10^5 PFU of VACV and treated for 7 days starting on day 1 post-exposure.[2]

Experimental Protocols

High-Throughput In Vitro Antiviral Screening

Objective: To identify small molecule inhibitors of orthopoxvirus replication from a compound library.

Methodology:

-

Cell Plating: VeroE6, Vero76, or BJ-5ta cells are seeded into multi-well plates and incubated to form a confluent monolayer.[3]

-

Compound Addition: Test compounds, including this compound from a 10 mM DMSO stock, are serially diluted and added to the cells.

-

Viral Infection: Cells are infected with a strain of vaccinia virus (e.g., Western Reserve) at a predetermined multiplicity of infection (MOI).

-

Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication (e.g., 48 hours) at 37°C and 5% CO2.

-

Immunofluorescence Staining:

-

Cells are fixed with an appropriate fixative (e.g., 4% paraformaldehyde).

-

Cells are permeabilized to allow antibody entry.

-

A primary antibody specific for a viral protein (e.g., anti-VACV antibody) is added, followed by a fluorescently labeled secondary antibody.

-

Nuclear and cytoplasmic stains (e.g., DAPI) are used to determine total cell number and cell borders.[3]

-

-

High-Content Imaging and Analysis:

-

Plates are imaged using an automated high-content imaging system.

-

Image analysis software is used to quantify the number of virus-positive cells versus the total number of cells.

-

Dose-response curves are generated using software such as GeneData Explorer to calculate the EC50 (50% effective concentration for infection inhibition) and CC50 (50% cytotoxic concentration).[1][2]

-

Murine Model of Orthopoxvirus Infection

Objective: To evaluate the in vivo efficacy of this compound against a lethal orthopoxvirus challenge.

Methodology:

-

Animal Model: BALB/c mice (e.g., 7 weeks of age for a severe disease model) are used.[2]

-

Viral Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5.5 × 10^5 plaque-forming units) of vaccinia virus.[2]

-

Compound Formulation and Administration: this compound is formulated for oral administration (e.g., in phosphate-buffered saline).

-

Treatment Regimen: Beginning one day after viral challenge, mice are treated orally once daily for seven consecutive days with this compound at various doses (e.g., 1, 3, and 10 mg/kg) or a vehicle control.[1][2]

-

Monitoring and Endpoints:

-

Animals are monitored daily for 21 days for weight loss, signs of disease, and survival.[1]

-

A subset of animals may be euthanized at specific time points (e.g., day 6 post-infection) for tissue harvesting.

-

-

Viral Load and Pathology Assessment:

-

Tissues such as the lungs and nasal cavity are collected.

-

Viral loads in the tissues are quantified using methods like plaque assays or qPCR.

-

Tissues are fixed, sectioned, and subjected to histopathological examination (H&E staining) and immunohistochemistry (IHC) to assess tissue damage and viral protein expression.[2]

-

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Hypothesized Mechanism of Action of this compound

Caption: Proposed mechanism of this compound as a viral RNA polymerase inhibitor.

Mechanism of Action

While the precise mechanism of action of this compound against orthopoxviruses is still under investigation, it is hypothesized to function as a viral polymerase inhibitor.[1] This hypothesis is based on its known activity against the hepatitis C virus (HCV), where it acts as a chain terminator of the NS5B RNA-dependent RNA polymerase.[1]

As a nucleoside analog, this compound is likely metabolized within the host cell by cellular kinases to its active triphosphate form. This active metabolite can then be recognized by the viral DNA-dependent RNA polymerase (DdRp) as a substrate for incorporation into the growing viral RNA chain.[4] The modification at the 2'-C position of the ribose sugar is predicted to prevent the formation of the subsequent phosphodiester bond, thereby terminating transcription. This premature chain termination would halt the synthesis of viral messenger RNA, leading to an inhibition of viral protein production and ultimately, a cessation of viral replication.

Conclusion and Future Directions

This compound is a promising novel nucleoside inhibitor with potent in vitro and in vivo activity against orthopoxviruses. Its oral bioavailability and significant protective efficacy in a stringent animal model make it a strong candidate for further development. Future studies should focus on elucidating its precise mechanism of action to confirm its hypothesized inhibition of the viral DNA-dependent RNA polymerase. Additionally, expanding efficacy studies to include other orthopoxviruses, such as monkeypox virus, and further safety and pharmacokinetic profiling will be critical next steps in advancing this compound towards clinical evaluation as a much-needed therapeutic for orthopoxvirus infections.

References

In-Depth Technical Guide: Discovery and Synthesis of the Antiviral Compound UMM-766

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766, chemically known as 7-fluoro-7-deaza-2'-C-methyladenosine, is a novel nucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against various members of the Orthopoxvirus genus.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the fields of virology, medicinal chemistry, and drug development. The emergence of zoonotic orthopoxviruses, such as monkeypox virus, and the persistent threat of variola virus (the causative agent of smallpox) as a potential bioweapon, underscore the urgent need for effective and orally bioavailable antiviral therapeutics.[1][2] this compound represents a promising candidate to address this need.

Discovery of this compound

This compound was identified through a high-throughput, high-content, image-based phenotypic screen of a proprietary small molecule library from Merck.[1][4] The screening was designed to identify inhibitors of orthopoxviruses, and this compound emerged as a lead compound due to its potent antiviral activity and favorable selectivity index.[4]

Synthesis of this compound

The synthesis of this compound (7-fluoro-7-deaza-2'-C-methyladenosine) has been previously described in the scientific literature, notably in the work of Eldrup et al. (2004) which focused on structure-activity relationships of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of Hepatitis C virus RNA replication. While the specific, step-by-step protocol as it pertains to this compound's application against orthopoxviruses is detailed within specialized publications, the general synthetic strategy involves the coupling of a modified pyrrolo[2,3-d]pyrimidine base with a 2'-C-methylribose derivative.

A general workflow for the synthesis of such nucleoside analogs is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Efficacy

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a range of orthopoxviruses in various cell lines. The 50% effective concentration (EC50) values are summarized in the table below.

| Virus | Cell Line | EC50 (µM) | Reference |

| Vaccinia Virus (VACV) | MRC-5 | < 1 | [1] |

| Vaccinia Virus (VACV) | RAW 264.7 | < 1 | [1] |

| Rabbitpox Virus (RPXV) | RAW 264.7 | < 1 | [1] |

| Cowpox Virus (CPXV) | RAW 264.7 | 2.17 | [1] |

| Cowpox Virus (CPXV) | MRC-5 | 8.09 | [1] |

In Vivo Efficacy in a Murine Model

The efficacy of this compound has been evaluated in a lethal and semi-lethal BALB/c mouse model of vaccinia virus infection. Oral administration of this compound provided significant protection against mortality and reduced disease severity.

| Dosing Regimen (Oral) | Survival Rate (Lethal Model) | Survival Rate (Semi-lethal Model) | Reference |

| 1 mg/kg/day for 7 days | 10% | Not Reported | [1] |

| 3 mg/kg/day for 7 days | 30% | Significant improvement | [1] |

| 10 mg/kg/day for 7 days | 100% | 100% | [1] |

Pharmacokinetic Properties

Pharmacokinetic studies in C57BL/6 mice have demonstrated that this compound possesses favorable properties for an orally administered therapeutic.

| Parameter | Value | Reference |

| Clearance (Cl) | 154.5 mL/min/kg | [1] |

| Half-life (t1/2) | 2.9 hours | [1] |

| Oral Bioavailability (%F) | 48.8% | [1] |

| Plasma Protein Binding | 15.6% | [1] |

| Solubility (PBS, pH 7.4) | 3.3 mg/mL | [1] |

Mechanism of Action

This compound is a nucleoside analog, and its proposed mechanism of action is the inhibition of the viral DNA-dependent RNA polymerase (DdRp).[1] As a nucleoside analog, it is likely phosphorylated intracellularly to its triphosphate form, which can then be incorporated into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication. While its inhibitory action on the Hepatitis C virus NS5B RNA polymerase has been described as causing chain termination, the precise interactions with the orthopoxvirus polymerase are a subject for further investigation.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

High-Content Orthopoxvirus Infectivity Assay

This assay is a high-throughput method used for the initial screening and determination of the in vitro antiviral activity of compounds like this compound.

Caption: Workflow for the high-content screening assay.

Detailed Methodology:

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a monolayer.

-

Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.

-

Infection: The cell culture medium is replaced with the medium containing the diluted compound, and the cells are then infected with the desired orthopoxvirus at a specific multiplicity of infection (MOI).

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient for viral replication (typically 17-24 hours).

-

Staining: After incubation, the cells are fixed, permeabilized, and stained with a primary antibody specific for a viral antigen and a fluorescently labeled secondary antibody. Cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Imaging and Analysis: The plates are imaged using an automated high-content imaging system. Image analysis software is used to count the total number of cells and the number of infected cells in each well.

-

Data Analysis: The percentage of infected cells is calculated for each compound concentration, and the data is used to generate dose-response curves and calculate the EC50 (the concentration at which 50% of viral infection is inhibited) and CC50 (the concentration at which 50% cytotoxicity is observed) values.

Murine Model of Orthopoxvirus Infection

The in vivo efficacy of this compound was evaluated in a well-established BALB/c mouse model of vaccinia virus infection.

Caption: Workflow for the in vivo efficacy study in a murine model.

Detailed Methodology:

-

Animals: Female BALB/c mice (e.g., 6-8 weeks old) are used for the study.

-

Virus Challenge: Mice are anesthetized and intranasally inoculated with a predetermined lethal or semi-lethal dose of vaccinia virus (e.g., Western Reserve strain).

-

Treatment: Treatment with this compound or a vehicle control is initiated post-infection (e.g., 24 hours) and administered orally by gavage once daily for a specified duration (e.g., 7 days).

-

Monitoring: The animals are monitored daily for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity).

-

Endpoints: The primary endpoint is survival over a defined period (e.g., 21 days). Secondary endpoints include changes in body weight and clinical scores.

-

Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test to determine statistical significance between treatment groups.

Conclusion

This compound is a promising orally bioavailable antiviral compound with potent activity against a broad range of orthopoxviruses. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in a murine model make it a strong candidate for further preclinical and clinical development for the treatment of human orthopoxvirus infections, including monkeypox and smallpox. Further studies are warranted to fully elucidate its mechanism of action against the orthopoxvirus DNA-dependent RNA polymerase and to evaluate its efficacy against other orthopoxvirus species in relevant animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

The chemical structure and properties of UMM-766.

A Potent Nucleoside Analog with Broad-Spectrum Anti-Orthopoxvirus Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

UMM-766 is a novel nucleoside analog identified as a potent and broad-spectrum inhibitor of orthopoxviruses, a genus of viruses that includes the causative agents of smallpox (variola virus), monkeypox, and vaccinia virus[1][2]. The recent global monkeypox outbreak has underscored the continued public health threat posed by orthopoxviruses and the need for effective medical countermeasures[2][3]. While approved treatments exist, the potential for drug-resistant strains to emerge necessitates the development of new therapeutics with distinct mechanisms of action[1][4]. This compound has demonstrated significant efficacy in both in vitro and in vivo models, positioning it as a promising candidate for further development[1][5]. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is chemically known as 7-fluoro-7-deaza-2′-C-methyladenosine[1][6]. As a nucleoside analog, its structure is designed to interfere with viral replication processes.

Chemical Structure:

Caption: Chemical structure of this compound.

Mechanism of Action

This compound functions as a DNA-dependent RNA polymerase (DdRp) inhibitor[7][8]. As a nucleoside analog, it is likely metabolized within the host cell to its active triphosphate form. This active form can then be incorporated into the growing viral RNA chain during transcription, leading to premature chain termination and the inhibition of viral replication[7]. This mechanism of action is distinct from some other anti-poxvirus drugs, which may target DNA polymerase, highlighting its potential to be effective against strains resistant to other treatments[4].

Caption: Proposed mechanism of action for this compound.

In Vitro Efficacy

This compound has demonstrated potent antiviral activity against a range of orthopoxviruses in various cell lines. The 50% effective concentration (EC50) values are summarized below.

| Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| Vaccinia Virus (VACV) | RAW264.7 | <1 | >110 | [4] |

| Vaccinia Virus (VACV) | MRC-5 | <1 | >3.7 | [4] |

| Rabbitpox Virus | RAW264.7 | <1 | - | [4] |

| Cowpox Virus (CPXV) | RAW264.7 | 2.17 | - | [4] |

| Cowpox Virus (CPXV) | MRC-5 | 8.09 | - | [4] |

Note: The selectivity index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for viral targets over host cells.

In Vivo Studies

The efficacy of this compound has been evaluated in a murine model of orthopoxvirus infection.

Tolerability and Dosing

In BALB/c mice, this compound was well-tolerated at oral doses of 1, 3, and 10 mg/kg administered once daily for 7 days[4][8]. These findings are consistent with previous tolerability studies in rats and dogs, where 10 mg/kg was the highest tolerated dose[4].

Efficacy in a Vaccinia Virus Challenge Model

In a lethal and semi-lethal intranasal vaccinia virus (VACV) challenge model in BALB/c mice, post-exposure treatment with this compound resulted in a dose-dependent increase in survival[1][4]. The 10 mg/kg dose provided significant protection against disease, reduced viral load, and minimized lesions in the lungs and nasal cavity[1][3][8].

| Dose (mg/kg) | Outcome in VACV-infected mice | Reference |

| 10 | Significant improvement in survival and reduction in respiratory damage | [8] |

| 10 | Greatly reduced lesions in the lung and nasal cavity | [1] |

| 1, 3, 10 | Dose-dependent increase in survival | [4] |

Experimental Protocols

High-Throughput Screening Assay

A high-throughput, high-content image-based phenotypic assay was utilized to screen a panel of small molecules from the Merck proprietary collection to identify inhibitors of orthopoxviruses[1][4].

Caption: High-throughput screening workflow.

Methodology:

-

Cell Plating: Host cells susceptible to orthopoxvirus infection (e.g., Vero 76 cells) are plated in multi-well plates.

-

Compound Addition: Test compounds, including this compound, are added to the wells.

-

Viral Infection: Cells are infected with an orthopoxvirus, such as vaccinia virus (Western Reserve strain)[1].

-

Incubation: Plates are incubated to allow for viral replication.

-

Staining: Cells are fixed and stained with fluorescent dyes to visualize cell nuclei and viral proteins.

-

Imaging: Plates are imaged using a high-content imaging system.

-

Analysis: Automated image analysis software is used to quantify the extent of viral infection in the presence of each compound.

-

Hit Identification: Compounds that significantly reduce viral infection without causing cytotoxicity are identified as hits.

In Vivo Efficacy Murine Model

Animal Model: BALB/c mice[4].

Challenge Virus: Vaccinia virus (VACV), administered via intranasal instillation[4].

Treatment: this compound administered orally at doses of 1, 3, and 10 mg/kg for 7 days, starting one day post-infection[1].

Endpoints:

-

Survival rate[4].

-

Changes in body weight[4].

-

Viral load in tissues[1].

-

Histopathological analysis of tissues, including lung and nasal cavity, to assess lesions[1][8].

Caption: In vivo efficacy experimental workflow.

Synthesis

The synthesis of this compound has been previously described[1][4]. While the detailed protocol is not provided in the primary efficacy publications, it is noted as a key enabling step for the biological evaluation of the compound.

Conclusion

This compound is a promising orally bioavailable nucleoside analog with potent and broad-spectrum activity against orthopoxviruses. Its distinct mechanism of action as a DNA-dependent RNA polymerase inhibitor makes it a valuable candidate for further development, particularly in the context of potential resistance to existing antiviral therapies. The robust in vivo efficacy demonstrated in a murine model provides a strong rationale for continued investigation of this compound as a potential therapeutic for human orthopoxvirus infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease – ScienceOpen [scienceopen.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Initial High-Throughput Screening and Identification of UMM-766 as a Potent Orthopoxvirus Inhibitor

This technical guide provides an in-depth overview of the high-throughput screening (HTS) process that led to the identification of UMM-766, a novel nucleoside analog with potent and broad-spectrum antiviral activity against multiple orthopoxviruses. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral discovery and development.

Introduction

The re-emergence of orthopoxvirus infections, such as the global Mpox outbreak, underscores the urgent need for effective medical countermeasures.[1][2][3] While existing treatments are available, the potential for drug-resistant strains necessitates the continued discovery of novel antiviral agents.[1][2] This guide details the successful application of a high-throughput, image-based phenotypic assay to screen a proprietary small molecule library, which ultimately identified this compound as a promising clinical candidate.[1]

This compound, a 7-fluoro-7-deaza-2'-C-methyladenosine compound, has demonstrated significant efficacy in both in vitro and in vivo models of orthopoxvirus infection.[4][5] This document outlines the core experimental protocols, presents key quantitative data from the initial screening and subsequent validation studies, and provides visual representations of the experimental workflow and the proposed mechanism of action.

Data Presentation

The following tables summarize the quantitative data from the initial characterization of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) |

| Vaccinia Virus (VACV) | BSC-40 | <1 | >110 |

| Vaccinia Virus (VACV) | RAW 264.7 | <1 | >3.7 |

| Rabbitpox Virus (RPXV) | BSC-40 | >10 | >10 |

| Rabbitpox Virus (RPXV) | RAW 264.7 | <1 | >3.7 |

| Cowpox Virus (CPXV) | BSC-40 | >10 | >10 |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Vaccinia Virus Infection

| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) |

| Vehicle Control | - | 0 |

| This compound | 1 | 0 |

| This compound | 3 | 20 |

| This compound | 10 | 80 |

Data from a lethal intranasal challenge of BALB/c mice with Vaccinia Virus (VACV). Treatment was administered orally for 7 days post-infection.

Experimental Protocols

A high-content, image-based phenotypic assay was developed to screen a proprietary library of approximately 12,000 small molecules for inhibitors of orthopoxvirus replication.[1]

-

Cell Seeding: BSC-40 or RAW 264.7 cells were seeded into 384-well plates.[1]

-

Compound Addition: The small molecule library compounds were added to the wells.

-

Viral Infection: Cells were infected with Vaccinia Virus (VACV) at a multiplicity of infection (MOI) optimized to achieve greater than 60% infection in control wells.[1]

-

Incubation: Plates were incubated for a predetermined duration to allow for viral replication.

-

Immunofluorescence Staining: Cells were fixed and stained with antibodies specific for a viral protein and a nuclear counterstain (e.g., DAPI).

-

High-Content Imaging and Analysis: Plates were imaged using an automated high-content imaging system. Image analysis algorithms were used to quantify the number of infected cells and assess cytotoxicity based on cell number.

-

Hit Identification: Compounds that significantly reduced the percentage of infected cells without causing significant cytotoxicity were identified as primary hits.

Primary hits were further characterized to confirm their antiviral activity and determine their potency (EC50) and selectivity index (SI).

-

Dose-Response Studies: Serial dilutions of the hit compounds were prepared and tested against various orthopoxviruses, including Vaccinia Virus (VACV), Rabbitpox Virus (RPXV), and Cowpox Virus (CPXV), in multiple cell lines (e.g., BSC-40, RAW 264.7).[1]

-

EC50 Determination: The concentration of the compound that inhibited viral replication by 50% was calculated from the dose-response curves.

-

Cytotoxicity Assays: The cytotoxicity of the compounds on the host cells was determined using a standard assay (e.g., MTS assay) to measure cell viability.

-

Selectivity Index Calculation: The SI was calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

The in vivo efficacy of this compound was evaluated in a murine model of severe orthopoxvirus infection.[1]

-

Animal Model: BALB/c mice were used for the study.[1]

-

Viral Challenge: Mice were challenged with a lethal dose of Vaccinia Virus (VACV) via the intranasal route.[1][6]

-

Drug Administration: this compound was administered orally once daily for 7 days, starting 24 hours post-infection, at doses of 1, 3, and 10 mg/kg.[1][5] A vehicle control group was also included.

-

Monitoring: Animals were monitored daily for weight loss, signs of disease, and survival for 21 days.[4][5]

-

Pathology and Viral Load: On day 6 post-infection, a subset of animals from each group was euthanized, and tissues (lung and nasal cavity) were collected for histopathological analysis and determination of viral loads.[1][4]

Visualizations

Caption: High-throughput screening workflow for the identification of this compound.

Caption: Proposed mechanism of this compound as a viral RNA polymerase inhibitor.

Conclusion

The identification of this compound through a robust high-throughput screening campaign demonstrates the effectiveness of this approach in discovering novel antiviral agents.[1] The compound exhibits potent in vitro activity against a range of orthopoxviruses and has shown significant protective efficacy in a murine infection model.[1][2][3] The detailed methodologies and data presented in this guide provide a framework for the initial stages of antiviral drug discovery and highlight this compound as a promising candidate for further development to address the ongoing public health threat posed by orthopoxviruses.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

UMM-766: An In-Depth Technical Guide on In Vitro Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity of UMM-766, a novel nucleoside analog with significant antiviral activity against orthopoxviruses. The data presented is primarily derived from a pivotal study by Mudhasani et al. (2024), which identified this compound through a high-content screening of a proprietary small molecule library.

Executive Summary

This compound is an orally bioavailable nucleoside analog identified as a potent inhibitor of orthopoxvirus replication. It demonstrates broad-spectrum activity against several members of the orthopoxvirus genus, including Vaccinia virus (VACV), Rabbitpox virus (RPXV), and Cowpox virus (CPXV). The mechanism of action is attributed to the inhibition of the viral DNA-dependent RNA polymerase (DdRp). This document outlines the quantitative measures of its antiviral efficacy and cellular toxicity, details the experimental protocols for these assessments, and provides visual representations of its mechanism and the workflow for its discovery.

Data Presentation: In Vitro Potency and Selectivity Index

The antiviral activity and cytotoxicity of this compound were evaluated in various cell lines against different orthopoxviruses. The key metrics for its performance are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

The quantitative data for this compound and the reference inhibitor, ST-246, are summarized in the tables below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Various Orthopoxviruses [1]

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| VACV | MRC5 | 0.94 | >30 | >31.8 |

| VACV | RAW264.7 | 0.29 | >30 | >102.4 |

| RPXV | MRC5 | 4.15 | >30 | >7.2 |

| RPXV | RAW264.7 | 0.27 | >30 | >110.3 |

| CPXV | MRC5 | 8.08 | >30 | >3.7 |

| CPXV | RAW264.7 | 2.17 | 24.3 | 13.82 |

| MPXV | BJ-5ta | 0.19 | >30 | >158.7 |

| MPXV | VeroE6 | 0.42 | >30 | >71.8 |

Table 2: In Vitro Antiviral Activity and Cytotoxicity of ST-246 (Reference Inhibitor) against Various Orthopoxviruses [1]

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| VACV | MRC5 | 0.004 | >30 | >750 |

| VACV | RAW264.7 | 0.0045 | >30 | >666.7 |

| CPXV | MRC5 | 0.006 | >30 | >500.0 |

| MPXV | BJ-5ta | <0.00137 | >30 | >2189.8 |

| MPXV | VeroE6 | 0.00137 | >30 | >2189.8 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

High-Content Imaging-Based Antiviral Assay

This assay was utilized to determine the EC50 of this compound against various orthopoxviruses.

-

Cell Plating: Host cells (e.g., MRC-5, RAW264.7) were seeded into 96-well plates at a density that ensures a confluent monolayer on the day of infection.

-

Compound Preparation and Addition: this compound was serially diluted to create a range of concentrations. The diluted compound was then added to the cell plates.

-

Virus Infection: Cells were infected with the respective orthopoxvirus at a pre-determined multiplicity of infection (MOI) to achieve optimal infection rates for imaging analysis.

-

Incubation: The plates were incubated for a specific duration (e.g., 16-48 hours), allowing for viral replication and spread.

-

Immunofluorescence Staining:

-

Cells were fixed with an appropriate fixative (e.g., 4% paraformaldehyde).

-

Cell membranes were permeabilized (e.g., with 0.1% Triton X-100).

-

A primary antibody targeting a viral antigen (e.g., rabbit anti-vaccinia virus antibody) was added and incubated.

-

After washing, a fluorescently labeled secondary antibody was added and incubated.

-

Cell nuclei were counterstained with a nuclear stain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Plates were imaged using a high-content imaging system.

-

Image analysis software was used to automatically identify and count the total number of cells (based on nuclear staining) and the number of infected cells (based on viral antigen fluorescence).

-

-

Data Analysis: The percentage of infected cells was calculated for each compound concentration. The EC50 value was determined by fitting a dose-response curve to the data.

Cytotoxicity Assay

The CC50 of this compound was determined in parallel with the antiviral assay to assess its effect on cell viability.

-

Cell Plating and Compound Addition: This was performed as described in the antiviral assay protocol (Sections 3.1.1 and 3.1.2).

-

Incubation: The plates were incubated for the same duration as the antiviral assay, but without the addition of any virus.

-

Cell Viability Measurement:

-

The total number of viable cells was quantified. In the context of the high-content assay, this was achieved by counting the number of intact nuclei per well.

-

Alternatively, a standard cell viability assay (e.g., CellTiter-Glo®) could be used.

-

-

Data Analysis: The percentage of cell viability relative to untreated control cells was calculated for each compound concentration. The CC50 value was determined by fitting a dose-response curve to the data.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow: High-Content Screening for Antiviral Discovery

Caption: High-content screening workflow for antiviral drug discovery.

References

Foundational Studies on the Antiviral Effects of UMM-766: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on UMM-766, a novel nucleoside analog with significant antiviral properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's efficacy, mechanism of action, and the experimental protocols used in its initial characterization.

Introduction

This compound, chemically identified as 7-fluoro-7-deaza-2′-C-methyladenosine, is a promising antiviral candidate identified through a high-throughput screening of over 12,000 compounds from the Merck proprietary sample collection.[1] It has demonstrated potent, broad-spectrum activity against several members of the Orthopoxvirus genus, which includes viruses of significant public health concern like the Mpox virus and the variola virus (the causative agent of smallpox).[2][3][4] This document summarizes the pivotal in vitro and in vivo studies that form the basis of our current understanding of this compound's antiviral effects.

Mechanism of Action

The precise mechanism of action of this compound against orthopoxviruses is the subject of ongoing investigation. However, its structural class as a nucleoside analog provides strong indications of its function. Prior research on this compound showed it could decrease the replication of Hepatitis C virus (HCV) RNA by acting as a chain terminator for the NS5B RNA-dependent RNA polymerase.[1][5] It is hypothesized that this compound acts similarly against orthopoxviruses, likely by inhibiting the viral DNA-dependent RNA polymerase (DdRp), thereby disrupting the transcription of viral genes and halting replication.[5] The development of countermeasures with distinct mechanisms of action is critical to prevent the emergence of drug-resistant viral strains.[1]

Figure 1: Proposed mechanism of action for this compound against orthopoxviruses.

In Vitro Efficacy

This compound was evaluated for its antiviral activity against multiple orthopoxviruses in different cell lines. The compound exhibited potent inhibition of viral replication, as summarized by the 50% effective concentration (EC50) values.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC₅₀ (µM) | Selective Index (SI) |

|---|---|---|---|

| Vaccinia Virus (VACV) | RAW264.7 | < 1 | > 110 |

| Vaccinia Virus (VACV) | MRC-5 | < 1 | > 10.9 |

| Rabbitpox Virus (RPXV) | RAW264.7 | < 1 | > 3.7 |

| Cowpox Virus (CPXV) | RAW264.7 | 2.17 | > 50.7 |

| Cowpox Virus (CPXV) | MRC-5 | 8.09 | > 13.6 |

Data sourced from Microbiology Spectrum.[1]

The results indicate that this compound is highly effective against VACV and RPXV, with EC50 values below 1 µM.[1] The antiviral activity was observed to be less pronounced in MRC-5 cells compared to RAW264.7 cells.[1]

In Vivo Efficacy in a Murine Model

The protective effects of this compound were assessed in a murine model of severe orthopoxvirus infection using BALB/c mice.

Table 2: In Vivo Efficacy of this compound against Vaccinia Virus

| Animal Model | Virus Strain | Challenge Dose (PFU) | Treatment Group (mg/kg) | Administration | Treatment Duration | Outcome |

|---|---|---|---|---|---|---|

| BALB/c Mice | Vaccinia Virus (VACV) | 5.5 x 10⁵ (Intranasal) | 1, 3, or 10 | Oral Gavage | 7 Days (Starting Day 1 post-infection) | Dose-dependent increase in survival; reduced lung and nasal cavity lesions.[2][3] |

Data sourced from Microbiology Spectrum and associated publications.[1][2][3]

Treatment with this compound resulted in a dose-dependent increase in survival following a lethal viral challenge.[2][6] Animals in the 10 mg/kg dosing group showed significantly reduced lesions in the lungs and nasal cavity, and viral levels were markedly lower compared to the vehicle control group.[2][3]

Experimental Protocols

The discovery and initial characterization of this compound involved a high-content, image-based phenotypic assay.

-

Compound Library: Targeted compounds from the Merck proprietary sample collection were provided as 10 mM DMSO solutions.[1][7] The library included compounds with mechanisms known to target essential orthopoxvirus enzymes, such as polymerase and protease inhibitors.[7]

-

Cells and Viruses: Murine macrophage cells (RAW264.7) and human lung fibroblast cells (MRC-5) were used. The Western Reserve strain of VACV, the Brighton Red Strain of CPXV, and the Utrecht strain of RPXV were utilized for the infection assays.[7]

-

Assay Protocol: An image-based assay was developed in a 384-well format.[7] Optimal conditions for cell number, multiplicity of infection (MOI), and infection duration were established to ensure greater than 60% of cells were infected with a Z-factor > 0.5.[7] After infection and compound treatment, cells were subjected to immunofluorescence staining to detect viral antigens. Automated image analysis was used to enumerate the antigen-expressing cells to quantify viral inhibition.[7]

Figure 2: Workflow for the in vitro high-throughput screening of this compound.

All animal experiments were approved by the USAMRIID Institutional Animal Care and Use Committee (IACUC).[1]

-

Animal Model: BALB/c mice (7-week-old or 10-11 week-old) were used for the efficacy studies.[1] The use of older mice was found to reduce the level of cachexia.[1]

-

Virus Challenge: Mice were anesthetized with isoflurane and exposed to an intranasal challenge with a target dose of 5.5 x 10⁵ Plaque Forming Units (PFU) of VACV on Day 0.[1][3]

-

Drug Administration: Starting on Day 1 post-exposure, animals were administered 1, 3, or 10 mg/kg of this compound or a vehicle control via oral gavage.[1][3] The treatment continued daily for 7 days.[1]

-

Monitoring and Endpoints: Animals were monitored for 21 days for weight changes, signs of disease, and survival.[1][3] A subset of animals was euthanized on Day 6 for pathology studies, including histopathology and immunohistochemistry (IHC) to assess tissue damage and viral protein presence.[1]

Conclusion

The foundational studies on this compound establish it as a potent, orally bioavailable inhibitor of orthopoxviruses.[1][2] Its efficacy in both in vitro and in vivo models underscores its potential as a medical countermeasure for diseases like Mpox.[3][4] Future research will likely focus on elucidating the specific molecular interactions with the viral polymerase and further evaluating its safety and efficacy profile in advanced preclinical models.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: UMM-766 in a Murine Model for Orthopoxvirus Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766 is a novel, orally bioavailable nucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against various members of the Orthopoxvirus genus.[1][2][3] Identified through a high-throughput phenotypic screening of a proprietary small molecule library, this compound presents a promising therapeutic candidate for the treatment of orthopoxvirus infections, including monkeypox and smallpox.[1][2][4][5] Preclinical evaluation in a murine model of severe orthopoxvirus disease has shown that orally administered this compound can significantly improve survival, reduce viral load, and mitigate disease-associated pathology.[1][2][5] These findings highlight the potential of this compound as a medical countermeasure to address the public health threat posed by emerging and re-emerging orthopoxviruses.[2][4][5][6]

Quantitative Data Summary

The efficacy of this compound has been evaluated in a lethal murine model of vaccinia virus (VACV) infection. The following tables summarize the key quantitative outcomes from these studies.

Table 1: Survival Rate in VACV-Infected BALB/c Mice Treated with this compound

| Treatment Group (Oral Administration) | Dosage (mg/kg/day) | Survival Rate (%) | Median Survival (days) | Statistical Significance (p-value vs. Vehicle) |

| Vehicle Control (PBS) | - | 0 | 8 | - |

| This compound | 1 | 10 | 8 | Not specified |

| This compound | 3 | 30 | 8 | 0.0048 |

| This compound | 10 | Not specified | Not specified | < 0.0001 |

Data derived from a lethal VACV challenge model in 7-week-old BALB/c mice. Treatment was administered for 7 days starting 24 hours post-infection.[1]

Table 2: Histopathological Findings in Lungs of VACV-Infected Mice (Day 6 Post-Infection)

| Treatment Group | Dosage (mg/kg/day) | Cumulative Pathology Score | Poxvirus Protein Presence (IHC) |

| Vehicle Control | - | High | Widespread |

| This compound | 1 | Moderate | Present |

| This compound | 3 | Low | Minimal |

| This compound | 10 | Minimal | Rare |

Pathology scores are based on the extent and intensity of lesions, including inflammation, edema, and hyperplasia.[1][5]

Signaling Pathway and Mechanism of Action

As a nucleoside analog, this compound is hypothesized to inhibit viral replication by interfering with the viral DNA polymerase. Once metabolized into its active triphosphate form, it can be incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following protocols are based on the methodologies described for the in vivo evaluation of this compound in a murine model.[1]

In Vivo Efficacy in a Murine Orthopoxvirus Model

This protocol describes a lethal challenge model to assess the post-exposure efficacy of this compound.

-

Animal Model:

-

Materials:

-

This compound compound

-

Vehicle (e.g., Phosphate Buffered Saline - PBS)

-

Vaccinia virus (VACV), Western Reserve strain

-

Anesthetic (e.g., isoflurane)

-

Oral gavage needles

-

Standard animal housing and monitoring equipment

-

-

Procedure:

-

Acclimatization: Acclimatize mice to laboratory conditions for a minimum of 72 hours before the experiment.

-

Virus Challenge:

-

Group Assignment: Randomly assign mice to treatment and control groups (n=10 per group is recommended for survival studies).[1]

-

Treatment:

-

Monitoring and Endpoints:

-

Monitor animals daily for 21 days for survival, body weight changes, and clinical signs of disease.[1]

-

Humanely euthanize animals that meet pre-defined euthanasia criteria (e.g., >25-30% weight loss, severe respiratory distress).[1][8]

-

For interim analysis (e.g., on Day 6), a subset of animals (n=4 per group) can be euthanized for tissue collection.[1][5]

-

-

-

Data Analysis:

-

Survival curves are plotted using the Kaplan-Meier method and compared using the Log-rank (Mantel-Cox) test.[5]

-

Body weight changes are typically plotted as a percentage of the initial weight.

-

Histopathological Analysis

This protocol outlines the assessment of tissue pathology to determine the effect of this compound on virus-induced lesions.

-

Procedure:

-

Tissue Collection: At specified time points (e.g., Day 6 or Day 21), humanely euthanize a subset of mice.[1]

-

Perform a full necropsy and collect relevant tissues, with a focus on the lungs and nasal cavity.[1]

-

Tissue Processing:

-

Fix tissues in 10% neutral buffered formalin.

-

Embed fixed tissues in paraffin.

-

Section tissues and mount on slides.

-

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: For general histopathological evaluation.

-

Immunohistochemistry (IHC): To detect poxvirus proteins using a specific antibody.

-

-

Scoring:

-

Experimental Workflow

The following diagram illustrates the workflow for evaluating the in vivo efficacy of this compound.

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a promising antiviral candidate that demonstrates significant protective efficacy in a murine model of orthopoxvirus infection. The data indicate a dose-dependent improvement in survival and a reduction in viral pathology. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar nucleoside analogs against pathogenic orthopoxviruses. Continued research is warranted to fully elucidate its mechanism of action and to advance its development as a clinical countermeasure.[2]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]

- 4. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

Oral Administration and Dosing of UMM-766 in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oral administration and dosing of UMM-766 in animal studies, based on findings from a murine model of orthopoxvirus infection. This compound is a novel, orally available nucleoside analog demonstrating potent and broad-spectrum antiviral activity against various orthopoxviruses.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo efficacy studies of this compound in a lethal and semi-lethal murine model of vaccinia virus (VACV) infection.[2]

Table 1: Tolerability of Orally Administered this compound in BALB/c Mice

| Dosage (mg/kg/day) | Administration Route | Duration | Observation Period | Outcome |

| 1 | Oral | 7 days | 14 days | Well-tolerated |

| 3 | Oral | 7 days | 14 days | Well-tolerated |

| 10 | Oral | 7 days | 14 days | Well-tolerated |

Data derived from a study where BALB/c mice were dosed once daily for 7 days and monitored for signs of toxicity.[2]

Table 2: Efficacy of this compound in a Lethal VACV Challenge Model in BALB/c Mice

| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 100 |

Mice were challenged intranasally with a lethal dose of VACV and treated for 7 days starting on Day 1 post-exposure.[2]

Table 3: Efficacy of this compound in a Semi-Lethal VACV Challenge Model in BALB/c Mice

| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |

| Vehicle Control | - | 60 |

| This compound | 1 | 60 |

| This compound | 3 | 80 |

| This compound | 10 | 100 |

Mice were challenged intranasally with a semi-lethal dose of VACV and treated for 7 days starting on Day 1 post-exposure.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the oral administration of this compound in a murine model.

Animal Model

-

Species: Mouse

-

Strain: BALB/c[2]

-

Age: 7 weeks old[4]

-

Housing: Facilities should be fully accredited by the Association for Assessment and Accreditation of Laboratory Animal Care International (AAALAC). All experimental protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

This compound Formulation and Oral Administration

-

Formulation: The synthesis of this compound (7-fluoro-7-deaza-2′-C-methyladenosine) has been described previously.[6] For oral administration, this compound is typically formulated in a suitable vehicle. While the specific vehicle used in the cited study is not detailed, common vehicles for oral gavage in mice include 0.5% methylcellulose or a similar suspension agent.

-

Administration Route: Oral gavage.

-

Dosing Regimen: Once daily for 7 consecutive days, starting 24 hours after viral challenge.[2]

Murine Orthopoxvirus Infection Model

-

Virus: Vaccinia virus (VACV), Western Reserve strain.[6]

-

Challenge Route: Intranasal.[2]

-

Challenge Dose:

-

Lethal Model: 5.5 × 10^5 PFU (Plaque Forming Units) per mouse.[2]

-

Semi-lethal Model: A lower, non-specified dose that results in approximately 60% mortality in the vehicle control group.

-

-

Procedure:

-

Anesthetize 7-week-old BALB/c mice.

-

Administer the VACV challenge dose intranasally in a small volume (e.g., 20-30 µL).

-

Monitor animals daily for changes in weight and clinical signs of disease.[2]

-

Begin this compound or vehicle control treatment 24 hours post-infection.

-

Efficacy Evaluation

-

Survival: Monitor and record survival daily for a period of 21 days post-infection.[2]

-

Weight Change: Weigh animals daily and plot the percentage change in body weight over time.[2]

-

Pathology:

-

At specified time points (e.g., Day 6 post-exposure), euthanize a subset of animals from each group (n=4).[4]

-

Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Score lesions based on the extent and intensity of inflammation, edema, hyperplasia, infiltrates, and occlusions.[4]

-

-

Viral Load:

-

Collect tissues at specified time points.

-

Homogenize tissues and determine viral titers using a standard plaque assay on a suitable cell line (e.g., Vero cells).

-

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as a DNA-dependent RNA polymerase (DdRp) inhibitor in orthopoxvirus replication.

Caption: Proposed mechanism of action of this compound in inhibiting orthopoxvirus replication.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating the in vivo efficacy of this compound.

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Content Imaging Assays to Evaluate UMM-766 Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766 is a novel nucleoside inhibitor demonstrating potent, broad-spectrum antiviral activity against various orthopoxviruses, including vaccinia virus (VACV), monkeypox virus (MPXV), and cowpox virus (CPXV).[1][2][3] Identified through high-throughput, image-based phenotypic screening, this compound has shown efficacy in reducing viral replication and lesions in murine models of orthopoxvirus infection.[1][2][4] The mechanism of action is thought to be distinct from existing treatments like brincidofovir and may involve the inhibition of the viral DNA-dependent RNA polymerase.[5]

High-content imaging (HCI), also known as high-content screening (HCS), is a powerful technology that combines automated fluorescence microscopy with quantitative image analysis to simultaneously measure multiple phenotypic parameters in cells.[6][7] This approach is particularly well-suited for antiviral drug discovery, as it allows for the detailed characterization of a compound's effect on viral infection, host cell signaling pathways, and overall cell health in a single assay.[8][9]

These application notes provide detailed protocols for utilizing high-content imaging to evaluate the antiviral activity of this compound against orthopoxviruses. The described assays are designed to quantify viral replication and to investigate the compound's impact on key host cell signaling pathways known to be modulated by orthopoxvirus infection, such as the MAPK/ERK and NF-κB pathways.

Quantitative Data Summary

The antiviral activity of this compound against various orthopoxviruses has been determined in different cell lines. The half-maximal effective concentration (EC50) and cytotoxicity concentration (CC50) values are summarized below.

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vaccinia virus (VACV) | RAW264.7 | <1 | >110 | >110 |

| Vaccinia virus (VACV) | MRC-5 | <1 | >100 | >100 |

| Rabbitpox virus (RPXV) | RAW264.7 | <1 | >110 | >110 |

| Cowpox virus (CPXV) | RAW264.7 | 2.17 | >110 | >50.7 |

| Cowpox virus (CPXV) | MRC-5 | 8.09 | >100 | >12.4 |

Table 1: Antiviral Activity and Cytotoxicity of this compound. Data sourced from literature.[1][7]

Experimental Protocols

High-Content Imaging Assay for Viral Replication

This protocol describes a quantitative method to assess the inhibition of orthopoxvirus replication by this compound using immunofluorescence staining of a viral antigen.

Materials:

-

Cells: Vero E6, BSC-40, or MRC-5 cells

-

Virus: Vaccinia virus (VACV), strain Western Reserve

-

Compound: this compound

-

Plates: 96-well or 384-well, black-walled, clear-bottom imaging plates

-

Reagents:

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-vaccinia virus polyclonal antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Nuclear stain: Hoechst 33342

-

Phosphate-Buffered Saline (PBS)

-

Procedure:

-

Cell Seeding:

-

Seed Vero E6 cells into 96-well imaging plates at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in infection medium.

-

Remove the culture medium from the cell plate and add 50 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) controls.

-

-

Virus Infection:

-

Dilute VACV in infection medium to achieve a multiplicity of infection (MOI) of 0.1.

-

Add 50 µL of the virus suspension to each well (except for mock-infected controls).

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Immunofluorescence Staining:

-

Carefully aspirate the medium and wash the cells once with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with rabbit anti-vaccinia virus antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Add 100 µL of PBS to each well for imaging.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system. Capture at least four fields per well with 10x or 20x objectives, using channels for DAPI (nuclei) and FITC (viral antigen).

-

Analyze the images using an automated image analysis software.

-

Segmentation: Identify individual cells based on the nuclear stain (Hoechst).

-

Quantification: Measure the intensity of the viral antigen stain (Alexa Fluor 488) within the cytoplasm of each cell.

-

Scoring: Classify cells as infected or uninfected based on a fluorescence intensity threshold determined from mock-infected and virus-infected controls.

-

Data Output: Calculate the percentage of infected cells for each treatment condition.

-

-

High-Content Imaging Assay for NF-κB p65 Nuclear Translocation

This protocol measures the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key event in the inflammatory response that is often modulated by viral infections.[9][10][11][12]

Materials:

-

Cells: A549 or HeLa cells

-

Virus: Vaccinia virus (VACV), strain Western Reserve

-

Compound: this compound

-

Inducer: Tumor Necrosis Factor-alpha (TNF-α)

-

Reagents: Same as for the viral replication assay, with the following additions:

-

Primary antibody: Rabbit anti-NF-κB p65 antibody

-

Secondary antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG

-

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the viral replication assay protocol.

-

Virus Infection: Infect cells with VACV at an MOI of 1 for 6-8 hours.

-

Induction of NF-κB Translocation: Add TNF-α to a final concentration of 20 ng/mL and incubate for 30 minutes at 37°C.

-

Immunofluorescence Staining:

-

Follow the staining procedure from the viral replication assay, using the anti-NF-κB p65 primary antibody and the corresponding Alexa Fluor 568-conjugated secondary antibody. Co-stain with Hoechst 33342.

-

-

Image Acquisition and Analysis:

-

Acquire images using channels for DAPI (nuclei) and TRITC (NF-κB p65).

-

Segmentation: Identify the nucleus and cytoplasm of each cell.

-

Quantification: Measure the mean fluorescence intensity of NF-κB p65 in both the nuclear and cytoplasmic compartments.

-

Data Output: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell. An increase in this ratio indicates nuclear translocation.

-

High-Content Imaging Assay for MAPK/ERK Pathway Activation

This protocol assesses the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation and nuclear translocation of ERK1/2.[2][8]

Materials:

-

Cells: HeLa or A549 cells

-

Virus: Vaccinia virus (VACV), strain Western Reserve

-

Compound: this compound

-

Reagents: Same as for the viral replication assay, with the following additions:

-

Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody

-

Secondary antibody: Alexa Fluor 647-conjugated goat anti-rabbit IgG

-

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the viral replication assay protocol.

-

Virus Infection: Infect cells with VACV at an MOI of 1 for 4-6 hours.

-

Immunofluorescence Staining:

-

Follow the staining procedure from the viral replication assay, using the anti-phospho-ERK1/2 primary antibody and the corresponding Alexa Fluor 647-conjugated secondary antibody. Co-stain with Hoechst 33342.

-

-

Image Acquisition and Analysis:

-

Acquire images using channels for DAPI (nuclei) and Cy5 (phospho-ERK).

-

Segmentation: Identify the nucleus and cytoplasm of each cell.

-

Quantification: Measure the mean fluorescence intensity of phospho-ERK in both the nuclear and cytoplasmic compartments.

-

Data Output: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell. An increase in this ratio indicates pathway activation.

-

Visualizations

Figure 1: Experimental workflow for high-content imaging assays.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Differential role played by the MEK/ERK/EGR-1 pathway in orthopoxviruses vaccinia and cowpox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Vaccinia virus subverts xenophagy through phosphorylation and nuclear targeting of p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a High-Content Orthopoxvirus Infectivity and Neutralization Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the anti-apoptotic activity of four vaccinia virus proteins demonstrates that B13 is the most potent inhibitor in isolation and during viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Vaccinia Virus Inhibits NF-κB-Dependent Gene Expression Downstream of p65 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Research Portal [openresearch.surrey.ac.uk]

Techniques for assessing UMM-766 efficacy against vaccinia virus (VACV).

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to assess the efficacy of UMM-766, a pan-caspase inhibitor, against vaccinia virus (VACV). The protocols detailed below cover key virological assays and the underlying mechanism of action.

Introduction to this compound

This compound is a derivative of IML-2, a known viral entry inhibitor. As a pan-caspase inhibitor, this compound is designed to block virus-induced apoptosis, a common mechanism employed by poxviruses like VACV to facilitate their replication and spread. By inhibiting caspases, particularly the key inflammatory caspase-1, this compound aims to reduce viral progeny and mitigate the host's inflammatory response to infection. The following protocols are designed to quantify the antiviral efficacy of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experiments. Researchers should populate these tables with their own experimental results for clear comparison and analysis.

Table 1: Plaque Reduction Assay - this compound Efficacy Against VACV

| This compound Concentration (µM) | Average Plaque Count | Percent Inhibition (%) | IC50 (µM) |

| 0 (Vehicle Control) | 0 | ||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

Table 2: Viral Yield Reduction Assay - this compound Efficacy Against VACV

| This compound Concentration (µM) | Viral Titer (PFU/mL) | Log Reduction |

| 0 (Vehicle Control) | 0 | |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 |

Table 3: Caspase-1 Activation Assay - Effect of this compound on VACV-Infected Cells

| This compound Concentration (µM) | Caspase-1 Activity (Relative Fluorescence Units) | Percent Inhibition (%) |

| 0 (Vehicle Control) | 0 | |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 |

Experimental Protocols

1. Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Complete Dulbecco's Modified Eagle Medium (cDMEM) with 10% Fetal Bovine Serum (FBS)

-

Vaccinia virus (VACV) stock of known titer

-

This compound compound

-

Overlay medium (e.g., 1% methylcellulose in 2x DMEM)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well plates

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.

-

Virus Preparation: Dilute VACV stock in serum-free DMEM to a concentration that will produce 50-100 plaques per well.

-

Infection:

-

Wash the confluent cell monolayer twice with phosphate-buffered saline (PBS).

-

Pre-incubate the diluted virus with an equal volume of the this compound dilutions for 1 hour at 37°C.

-